7,9,11-trimethylbenzo[c]acridine
Description
Classification and Structural Features of the Benzo[c]acridine Scaffold
Polycyclic aromatic nitrogen heterocycles are broadly categorized as either basic or nonbasic; the acridine (B1665455) family, including benzo[c]acridine, falls into the basic category. nih.gov Heterocyclic compounds can be further classified based on their structure, such as the number of rings and their arrangement. byjus.com Benzo[c]acridine is a fused aromatic heterocycle, meaning it consists of multiple rings sharing edges. byjus.com
The core structure, benzo[c]acridine, has the chemical formula C₁₇H₁₁N and is an isomer of benzacridine, alongside benz[a]acridine (B1217974). nist.govnih.gov It is structurally analogous to the polycyclic aromatic hydrocarbon anthracene, with one of the central carbon-hydrogen units substituted by a nitrogen atom. taylorandfrancis.com This incorporation of a nitrogen heteroatom into the fused four-ring system defines its identity as a heterocyclic compound. jackwestin.commsu.edu A critical feature of the acridine scaffold is its planarity, a characteristic that is pivotal to the biological activity observed in many of its derivatives, primarily through intercalation with DNA. rsc.orgnih.govmdpi.com
Table 1: Properties of the Benzo[c]acridine Scaffold This table is interactive. Click on the headers to sort.
| Property | Description | Source(s) |
|---|---|---|
| Chemical Formula | C₁₇H₁₁N | nist.gov |
| Molecular Weight | 229.2759 g/mol | nist.gov |
| Classification | Polycyclic Aromatic Nitrogen Heterocycle (PANH), Basic | nih.gov |
| Structure | Fused four-ring aromatic system containing one nitrogen atom. | byjus.comchemicalbook.com |
| Key Feature | The molecule is largely planar, which influences its interactions with biological macromolecules. | rsc.orgmdpi.com |
Significance of Methyl Substitutions on the Benzo[c]acridine Core
The addition of methyl groups (–CH₃) to the benzo[c]acridine core, creating derivatives like 7,9,11-trimethylbenzo[c]acridine, significantly alters the molecule's electronic and steric properties.
Electronic Effects: Methyl groups are known to be electron-donating. thestudentroom.co.uk This occurs through two primary mechanisms: the inductive effect, where electron density is pushed through the sigma bonds, and hyperconjugation, which involves the delocalization of electrons from the methyl group's C-H bonds into the aromatic π-system. libretexts.orgstackexchange.com The result is an increase in the electron density of the aromatic rings, which can enhance the molecule's nucleophilicity. libretexts.org This increased electron-donating ability can influence the molecule's reactivity and interactions. nih.gov
Steric Effects: Beyond electronics, methyl groups introduce steric bulk, which refers to the spatial volume they occupy. wikipedia.org This can lead to steric hindrance, where the size of the groups impedes chemical reactions or influences the molecule's preferred three-dimensional shape (conformation). wikipedia.orgyoutube.com In polycyclic aromatic systems, methyl groups located in crowded areas, known as bay regions, can cause the entire ring system to distort and deviate from planarity. epa.gov Such nonplanarity is a crucial structural feature that can profoundly affect a molecule's properties and interactions. epa.gov The presence of methyl groups has also been shown to lower the thermal severity required to initiate chemical reactions in polycyclic aromatic hydrocarbons. acs.org
Overview of Academic Research Trajectories for Related Acridine Systems
The acridine scaffold and its derivatives are a cornerstone of medicinal chemistry and materials science, leading to diverse and ongoing research. nih.govmdpi.com
Biological and Pharmaceutical Research: A vast body of research has focused on the biological activities of acridine derivatives. mdpi.com Their planar structure allows them to intercalate, or slide between the base pairs of DNA, which can disrupt cellular processes like DNA replication. rsc.orgresearchgate.net This mechanism is the foundation for the investigation of many acridine compounds as anticancer agents. mdpi.comresearchgate.net Prominent examples that have entered clinical studies include amsacrine (B1665488) and acridine-4-carboxamide derivatives like DACA. rsc.orgnih.gov Research extends to antiviral, antimalarial, antiparasitic, and antibacterial applications. rsc.orgnih.govmdpi.com The overarching goal of modern research is to modify the acridine structure to enhance its efficacy and selectivity for specific biological targets while minimizing side effects. mdpi.comnih.govnih.gov
Synthetic Chemistry: The development of efficient synthetic routes to acridine derivatives is a major research trajectory. Classical methods like the Bernthsen and Friedlander syntheses are well-established for producing various acridines. nih.govresearchgate.net More recently, there has been a focus on developing one-pot, multi-component reactions to construct complex derivatives like benzo[c]acridines efficiently and under environmentally friendly conditions. scielo.org.mxresearchgate.net
Benzo[c]acridine Research: Specific research into benzo[c]acridine derivatives has explored their potential as anticancer agents. For instance, some studies synthesized and evaluated them as topoisomerase poisons, although in some cases they were found to be less active than their benz[a]acridine isomers. nih.gov More recent work has involved the synthesis of novel benzo[c]acridine-diones, investigating them as potential tubulin polymerization inhibitors. researchgate.net These research paths highlight a continuing interest in exploring how modifications to the benzo[c]acridine scaffold can yield compounds with valuable biological activities.
Structure
3D Structure
Properties
CAS No. |
51787-42-9 |
|---|---|
Molecular Formula |
C20H17N |
Molecular Weight |
271.4 g/mol |
IUPAC Name |
7,9,11-trimethylbenzo[c]acridine |
InChI |
InChI=1S/C20H17N/c1-12-10-13(2)19-18(11-12)14(3)16-9-8-15-6-4-5-7-17(15)20(16)21-19/h4-11H,1-3H3 |
InChI Key |
ZEQJEFOPTOCNRF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=C3C=CC4=CC=CC=C4C3=N2)C)C |
Origin of Product |
United States |
Synthetic Methodologies for 7,9,11 Trimethylbenzo C Acridine and Structural Analogs
Strategies for De Novo Benzo[c]acridine Ring System Construction
The foundational step in synthesizing complex molecules like 7,9,11-trimethylbenzo[c]acridine is the efficient assembly of the core benzo[c]acridine skeleton. Chemists have developed several powerful strategies, primarily centered around condensation and annulation reactions, to build this fused four-ring system from simpler precursors.
Multi-component Condensation Reactions for Acridine (B1665455) Synthesis
Multi-component reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single operation to form a complex product, incorporating most or all of the atoms from the starting materials. acsgcipr.orgresearchgate.net This approach is particularly valuable for synthesizing acridine and its benzo-fused analogs due to its high atom economy and operational simplicity. acs.org
A prevalent and versatile MCR for constructing the tetrahydrobenzo[c]acridin-8(9H)-one core involves the one-pot condensation of an aromatic aldehyde, 1-naphthylamine (B1663977), and a cyclic 1,3-dicarbonyl compound, most commonly 5,5-dimethylcyclohexane-1,3-dione (B117516) (dimedone). scielo.org.mxnih.govresearchgate.net This reaction is typically acid-catalyzed and proceeds through a proposed mechanism involving an initial Knoevenagel condensation between the aldehyde and dimedone. scielo.org.mx This is followed by a Michael-type addition of 1-naphthylamine to the resulting olefin intermediate, which then undergoes tautomerization and cyclization to yield the final tetracyclic product. scielo.org.mx A variety of catalysts and conditions have been employed to facilitate this transformation, including the use of ionic liquids, microwave irradiation, and ultrasound irradiation. scielo.org.mxredalyc.org Another MCR approach involves reacting 2-hydroxynaphthalene-1,4-dione with aromatic aldehydes and amines, catalyzed by p-toluenesulphonic acid, to create novel 7-arylbenzo[c]acridine-5,6-diones. rsc.org
Table 1: Examples of Multi-component Reactions for Benzo[c]acridine Synthesis
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product Type | Reference(s) |
| Aromatic Aldehyde | 1-Naphthylamine | Dimedone | SBA-Pr-SO3H, Solvent-free, 140°C | 7,10,11,12-Tetrahydrobenzo[c]acridin-8(9H)-one | scielo.org.mxredalyc.org |
| 4-Chlorobenzaldehyde | 1-Naphthylamine | Dimedone | Fe3O4@SiO2@TAD-G2-SO3H, H2O/EtOH, 70°C | Tetrahydrobenzo[c]acridin-8(9H)-one | nih.gov |
| Aromatic Aldehyde | 1-Naphthylamine | Dimedone | Poly(4-vinylpyridinum) trinitromethanide | 7,10,11,12-Tetrahydrobenzo[c]acridin-8(9H)-one | researchgate.net |
| 2-Hydroxynaphthalene-1,4-dione | Aromatic Aldehyde | Aromatic Amine | p-Toluene sulphonic acid | 7-Arylbenzo[c]acridine-5,6-dione | rsc.org |
Annulation and Cyclization Approaches to the Benzo[c]acridine Framework
Annulation, the process of building a new ring onto an existing one, and other cyclization strategies provide alternative routes to the benzo[c]acridine framework. These methods often offer different substitution patterns and levels of saturation in the final product compared to MCRs.
Furthermore, cascade reactions involving the intramolecular cyclization of β-enamino diketones followed by annulation with o-phenylenediamine (B120857) have been developed to access related fused heterocyclic scaffolds, demonstrating the power of sequential cyclization strategies. nih.gov These methods highlight the versatility of annulation and cyclization in creating complex heterocyclic systems from relatively simple starting materials.
Table 2: Comparison of Annulation and Cyclization Strategies
| Method | Key Transformation | Starting Materials | Catalyst/Reagent | Product Type | Reference(s) |
| Domino Synthesis | Pd-catalyzed N–H/C–H coupling | Dihalonaphthalenes, Diphenylamines | Palladium catalyst | Benzo[kl]acridine | rsc.org |
| Cascade Dual-Annulation | Base-mediated annulation/formylation | 2-Alkynylbenzonitriles, 2-Methylbenzonitriles | K t BuO, DMF | Aminobenzo[c]phenanthridine | researchgate.net |
| Cascade Cyclization/Annulation | Intramolecular cyclization / annulation | β-Enamino diketones, o-Phenylenediamine | DBU, Acid | Pyrrole-fused 1,5-Benzodiazepine | nih.gov |
Targeted Introduction of Alkyl Substitutions on the Benzo[c]acridine Nucleus
To synthesize a specific analog like this compound, methods are required to introduce methyl groups at defined positions on the pre-formed benzo[c]acridine core. This can be achieved through regioselective reactions that target specific sites or through late-stage functionalization of a more complex, pre-existing scaffold.
Regioselective Methylation Methods
Regioselective methylation involves directing the addition of a methyl group to a particular atom or position within a molecule. In the context of benzo[c]acridines, research has focused on achieving selectivity to produce specific isomers. For instance, 12-N-methylated 5,6-dihydrobenzo[c]acridine (B2594076) derivatives have been designed and synthesized as part of studies into G-quadruplex binding ligands. nih.gov The synthesis of these compounds demonstrates that the nitrogen atom within the acridine core is a potential site for selective methylation. nih.gov Compared to their non-methylated counterparts, these N-methylated derivatives showed distinct properties, such as stronger binding affinity and stabilizing ability to c-myc G-quadruplex structures. nih.gov While this example pertains to N-methylation, it underscores the principle of achieving regioselectivity in the functionalization of the benzo[c]acridine system.
Late-Stage Functionalization of the Benzo[c]acridine Skeleton
Late-stage functionalization (LSF) has emerged as a powerful strategy in medicinal chemistry and materials science, allowing for the direct modification of complex molecules at a late point in their synthesis. nih.govscispace.com This approach avoids the need for lengthy de novo syntheses for each new analog. scispace.com The core principle of LSF is the selective transformation of C-H bonds into C-C, C-N, or other bonds, which can introduce new functional groups into an existing molecular framework. nih.govscispace.com
While specific examples of LSF to produce this compound are not detailed in the surveyed literature, the principles are broadly applicable. C-H activation and borylation reactions, often catalyzed by transition metals like nickel or copper, are key tools in LSF. mdpi.com These methods could theoretically be applied to a benzo[c]acridine core to introduce methyl groups or precursors that can be converted to methyl groups. The functionalization of aryl C-H bonds with reagents like boranes can create useful intermediates for further diversification. scispace.com The development of such a regioselective LSF strategy would provide a highly efficient route to a library of substituted benzo[c]acridines, including the target trimethyl derivative.
Catalytic Systems and Green Chemistry Principles in Benzo[c]acridine Synthesis
Modern synthetic chemistry places a strong emphasis on the development of environmentally benign and efficient processes. The synthesis of benzo[c]acridines has benefited significantly from the application of advanced catalytic systems and the adoption of green chemistry principles. researchgate.net
A key aspect of green chemistry is the use of catalysts to enhance reaction efficiency and reduce waste. acs.org In benzo[c]acridine synthesis, a wide array of catalysts has been explored. These include heterogeneous solid acid catalysts like sulfonic acid-functionalized SBA-15 (SBA-Pr-SO3H) and acidic magnetic dendrimers (e.g., Fe3O4@SiO2@TAD-G2-SO3H), which offer significant advantages such as high yields, mild reaction conditions, simple work-up procedures, and, crucially, the ability to be easily separated from the reaction mixture and recycled for multiple runs. scielo.org.mxnih.govredalyc.orgresearchgate.net For example, SBA-Pr-SO3H has been shown to be a highly active and reusable nanoporous catalyst for the three-component synthesis of tetrahydrobenzo[c]acridin-8(9H)-ones under solvent-free conditions. scielo.org.mxredalyc.org Similarly, magnetically separable catalysts simplify product purification and minimize catalyst waste. nih.gov Other heterogeneous systems like Cu/MCM-41 have also been used effectively. researchgate.net
The principles of green chemistry are further embodied by the choice of reaction medium and energy input. Many modern protocols for benzo[c]acridine synthesis have moved away from traditional volatile organic solvents. researchgate.net Solvent-free conditions are often employed, particularly with solid-supported catalysts, which minimizes solvent waste. scielo.org.mxresearchgate.netredalyc.org The use of water or mixtures of water and ethanol (B145695) as the reaction solvent is another green alternative. nih.gov Furthermore, energy-efficient techniques such as microwave and ultrasound irradiation have been successfully applied to accelerate these reactions, often leading to shorter reaction times and higher yields compared to conventional heating. scielo.org.mxredalyc.org These advancements not only make the synthesis of benzo[c]acridines more efficient but also significantly reduce their environmental impact. scielo.org.mx
Table 3: Catalytic Systems and Green Chemistry Approaches in Benzo[c]acridine Synthesis
| Catalyst | Reaction Type | Green Chemistry Aspect(s) | Reference(s) |
| SBA-Pr-SO3H | Three-component condensation | Heterogeneous, reusable, solvent-free conditions | scielo.org.mxredalyc.orgresearchgate.net |
| Fe3O4@SiO2@TAD-G2-SO3H | Three-component condensation | Magnetically separable, reusable, H2O/EtOH solvent | nih.gov |
| Poly(4-vinylpyridinum) trinitromethanide | Three-component condensation | Reusable catalyst | researchgate.net |
| Cu/MCM-41 | Three-component condensation | Heterogeneous, cost-effective catalyst | researchgate.net |
| p-Toluene sulphonic acid | Three-component condensation | Environmentally benevolent acid catalyst | rsc.org |
| N/A (Microwave/Ultrasound) | Three-component condensation | Energy efficient, reduced reaction times | scielo.org.mxredalyc.org |
Application of Transition Metal Catalysis
Transition metal catalysis has emerged as a powerful tool for the synthesis of complex heterocyclic compounds, including benzo[c]acridine derivatives. These catalysts facilitate the formation of key carbon-carbon and carbon-nitrogen bonds required to construct the acridine core.
Ruthenium(II) has also been employed to catalyze the intermolecular coupling between aryl imidamides and diazo compounds through C-H activation. This [4+1] annulation strategy provides a pathway to indole (B1671886) derivatives under mild conditions. nih.gov While not directly forming the benzo[c]acridine core in one step, such C-H activation strategies are fundamental in modern synthetic organic chemistry for building complex aza-heterocycles. nih.gov Copper-catalyzed N-arylation of amidines with aryl boronic acids represents another key transformation for creating precursors to fused nitrogen heterocycles like benzimidazoles. nih.gov
The general principle in these transition-metal-catalyzed reactions involves the activation of otherwise inert C-H bonds, allowing for the efficient assembly of the polycyclic framework. nih.govdntb.gov.ua
Heterogeneous Catalysis for Efficient Synthesis
Heterogeneous catalysts are highly valued in organic synthesis for their operational simplicity, ease of separation from the reaction mixture, and potential for recyclability, contributing to greener chemical processes. scielo.org.mxnih.gov
A prominent example is the use of sulfonic acid-functionalized nanoporous silica (B1680970) (SBA-Pr-SO3H) as a solid acid catalyst for the one-pot synthesis of 7,10,11,12-tetrahydrobenzo[c]acridin-8(9H)-one derivatives. scielo.org.mxresearchgate.net This method involves a three-component condensation reaction of an aromatic aldehyde, dimedone, and 1-naphthylamine under solvent-free conditions. scielo.org.mxscielo.org.mx The catalyst demonstrates high activity, allowing reactions to complete in short times (2-13 minutes) with high to excellent yields. scielo.org.mx A key advantage of this nanoporous catalyst is its high surface area, thermal stability, and the ease with which it can be recovered by simple filtration and reused multiple times without a significant loss of catalytic activity. scielo.org.mxscielo.org.mx
Other heterogeneous catalysts have also been successfully applied. Poly(4-vinylpyridinum) trinitromethanide ([P4VPH]C(NO2)3) has been reported as an efficient catalyst for the same three-component reaction, yielding the desired benzo[c]acridine derivatives in high yields over reasonable reaction times. researchgate.net Similarly, metal ion-exchanged NaY zeolites, particularly a copper/zeolite catalyst (Cu/NaY), have been used for the synthesis of 9-aryl-hexahydro acridine-1,8-dione derivatives. nih.gov This solvent-free method involves the reaction of dimedone, an aromatic aldehyde, and ammonium (B1175870) nitrate (B79036) at elevated temperatures. nih.gov
The development of novel magnetic nanoparticles coated with materials like Co/Zn zeolitic imidazolate frameworks (ZIFs) represents the cutting edge of heterogeneous catalysis. nih.gov These catalysts are easily separable using an external magnet and have shown excellent reusability for up to six cycles without significant loss of efficiency in acridine synthesis. nih.gov
Table 1: Comparison of Heterogeneous Catalysts in the Synthesis of Benzo[c]acridine Analogs
| Catalyst | Reactants | Conditions | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| SBA-Pr-SO3H | Aromatic Aldehyde, Dimedone, 1-Naphthylamine | Solvent-free, 140°C | 2-13 min | 90-98% | scielo.org.mx |
| [P4VPH]C(NO2)3 | Aromatic Aldehyde, Dimedone, 1-Naphthylamine | Not specified | "Reasonable times" | "High yields" | researchgate.net |
| Cu/NaY Zeolite | Aromatic Aldehyde, Dimedone, Ammonium Nitrate | Solvent-free, 110°C | "Several minutes" | Not specified | nih.gov |
| Fe3O4@Co/Zn-ZIFs@1-aza-18-crown-6-ether-Ni | Aryl Glyoxal, Cyclic 1,3-dione, Ammonium Acetate | Not specified | Not specified | Not specified | nih.gov |
Synthetic Pathways for Benzo[c]acridine Derivatives: General Methodologies
The most common and efficient general methodology for synthesizing a wide range of benzo[c]acridine derivatives is the one-pot, multi-component condensation reaction. scielo.org.mxscielo.org.mx This strategy is highly convergent, allowing for the rapid assembly of complex structures from simple, readily available starting materials without the need to isolate intermediates. scielo.org.mx
The archetypal reaction involves the condensation of an aromatic aldehyde, 1-naphthylamine, and a 1,3-dicarbonyl compound, typically dimedone (5,5-dimethylcyclohexane-1,3-dione). scielo.org.mxresearchgate.net This reaction proceeds through a cascade of steps, likely initiated by the Knoevenagel condensation between the aldehyde and the dicarbonyl compound, followed by a Michael addition of 1-naphthylamine, and subsequent cyclization and dehydration to form the final benzo[c]acridine scaffold. researchgate.net
Various energy sources and catalytic systems have been employed to promote this transformation, highlighting its versatility. Besides the heterogeneous catalysts mentioned previously, the synthesis has been successfully carried out using:
Microwave irradiation (MWI) scielo.org.mxscielo.org.mx
Ultrasound irradiation (USI) scielo.org.mxscielo.org.mx
Ionic liquids as reaction media scielo.org.mxscielo.org.mx
These methods often lead to improved reaction rates, higher yields, and simpler work-up procedures compared to classical heating. For instance, using SBA-Pr-SO3H under solvent-free conditions at 140°C allows for the synthesis of various 7-aryl-7,10,11,12-tetrahydrobenzo[c]acridin-8(9H)-ones with both electron-donating and electron-withdrawing substituents on the aromatic aldehyde, demonstrating the broad scope of the methodology. scielo.org.mx After the reaction is complete, the product is typically isolated by dissolving the crude mixture in hot ethanol, filtering off the solid catalyst, and allowing the pure product to crystallize upon cooling. scielo.org.mx
Table 2: Synthesis of 7-Aryl-10,10-dimethyl-7,10,11,12-tetrahydrobenzo[c]acridin-8(9H)-one Derivatives via One-Pot Condensation
| Aldehyde Substituent (Aryl Group) | Product | Yield (%) | Reference |
|---|---|---|---|
| 4-Cl | 7-(4-chlorophenyl)-10,10-dimethyl... | 98% | scielo.org.mx |
| 4-NO2 | 7-(4-nitrophenyl)-10,10-dimethyl... | 96% | scielo.org.mx |
| 4-CH3 | 7-(4-methylphenyl)-10,10-dimethyl... | 95% | scielo.org.mx |
| 4-OCH3 | 7-(4-methoxyphenyl)-10,10-dimethyl... | 94% | scielo.org.mx |
| H | 7-phenyl-10,10-dimethyl... | 92% | scielo.org.mx |
Advanced Spectroscopic and Structural Elucidation Techniques
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignment
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. Both ¹H and ¹³C NMR spectroscopies provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the unambiguous assignment of the stereochemistry and regiochemistry of 7,9,11-trimethylbenzo[c]acridine.
In the ¹H NMR spectrum, the chemical shifts of the protons are influenced by the aromatic ring currents and the electronic effects of the nitrogen atom and the methyl groups. The protons on the benzo[c]acridine core would appear in the aromatic region, typically between 7.0 and 9.0 ppm. The three methyl groups at positions 7, 9, and 11 would give rise to distinct singlet peaks in the upfield region, likely between 2.0 and 3.0 ppm. The integration of these signals would confirm the presence of the expected number of protons in each environment. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), would be crucial in establishing the connectivity between protons and their spatial proximity, further confirming the regiochemical placement of the methyl groups.
While specific experimental data is not available, the following table provides predicted ¹H and ¹³C NMR chemical shifts for this compound based on data from related substituted benzo[c]acridines. scielo.org.mxresearchgate.net
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic Protons | 7.0 - 9.0 (multiplets) | 120 - 150 |
| 7-CH₃ | ~2.5 (singlet) | ~20 |
| 9-CH₃ | ~2.6 (singlet) | ~21 |
| 11-CH₃ | ~2.4 (singlet) | ~19 |
These are predicted values and may differ from experimental results.
Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a "molecular fingerprint" of a compound by probing its vibrational modes. These techniques are highly sensitive to the specific bonds and functional groups present in a molecule.
The IR spectrum of this compound would be characterized by several key absorption bands. Aromatic C-H stretching vibrations are expected in the region of 3000-3100 cm⁻¹. The C-C stretching vibrations within the aromatic rings would give rise to a series of sharp bands between 1400 and 1650 cm⁻¹. The C-N stretching vibration of the acridine (B1665455) core would likely appear in the 1300-1400 cm⁻¹ region. The aliphatic C-H stretching and bending vibrations of the three methyl groups would be observed around 2850-2960 cm⁻¹ and 1375-1450 cm⁻¹, respectively.
Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information. The symmetric stretching of the aromatic rings would result in strong Raman signals. The methyl group vibrations would also be observable. The combination of IR and Raman spectra provides a comprehensive vibrational profile of the molecule, which is invaluable for its identification and for studying intermolecular interactions.
Based on general data for acridine derivatives, the following table summarizes the expected key vibrational frequencies. scielo.org.mx
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| Aromatic C-H Stretch | 3000 - 3100 | 3000 - 3100 |
| Aliphatic C-H Stretch | 2850 - 2960 | 2850 - 2960 |
| Aromatic C=C Stretch | 1400 - 1650 | 1400 - 1650 |
| C-N Stretch | 1300 - 1400 | 1300 - 1400 |
| CH₃ Bending | 1375 - 1450 | 1375 - 1450 |
These are general ranges and specific peak positions would require experimental measurement.
Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound (C₂₀H₁₇N), high-resolution mass spectrometry (HRMS) would provide a very precise molecular weight, confirming its elemental composition. nih.gov
The molecular ion peak ([M]⁺) would be observed at an m/z (mass-to-charge ratio) corresponding to the molecular weight of the compound, which is approximately 271.1361 amu. The fragmentation of this compound under electron ionization (EI) would likely proceed through pathways characteristic of polycyclic aromatic hydrocarbons and nitrogen-containing heterocycles. A primary fragmentation pathway would involve the loss of a methyl radical (•CH₃), resulting in a prominent peak at [M-15]⁺. Subsequent fragmentations could involve the loss of other methyl groups or the cleavage of the aromatic rings, leading to a series of smaller fragment ions. The analysis of these fragmentation patterns provides valuable structural information and confirms the presence and location of the substituent groups.
A predicted mass spectrometry fragmentation table is provided below, based on the known fragmentation of similar aromatic compounds.
| m/z | Predicted Fragment Ion | Possible Neutral Loss |
| 271 | [C₂₀H₁₇N]⁺ (Molecular Ion) | - |
| 256 | [C₁₉H₁₄N]⁺ | •CH₃ |
| 241 | [C₁₈H₁₁N]⁺ | 2 x •CH₃ |
| 226 | [C₁₇H₈N]⁺ | 3 x •CH₃ |
This table represents a simplified prediction of the major fragmentation pathways.
Electronic Absorption and Emission Spectroscopy for Elucidating Photophysical Characteristics
Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are used to study the photophysical properties of a molecule, providing insights into its electronic structure and excited states. Acridine and its derivatives are known to be chromophoric and often fluorescent.
The UV-Vis absorption spectrum of this compound in a suitable solvent is expected to show characteristic absorption bands in the ultraviolet and visible regions. These bands arise from π-π* electronic transitions within the extended aromatic system. Typically, benzo[c]acridine derivatives exhibit multiple absorption maxima. The position and intensity of these bands can be influenced by the solvent polarity and the nature of the substituents.
Upon excitation at an appropriate wavelength, this compound is expected to exhibit fluorescence. The emission spectrum would provide information about the energy of the first excited singlet state. The Stokes shift, which is the difference in energy between the absorption and emission maxima, can also be determined. The fluorescence quantum yield, a measure of the efficiency of the fluorescence process, and the fluorescence lifetime are key photophysical parameters that can be measured to fully characterize the molecule's excited-state behavior. Studies on related acridine derivatives have shown that their photophysical properties can be tuned by altering the substitution pattern on the acridine core. researchgate.net
The following table provides a hypothetical set of photophysical data for this compound in a non-polar solvent.
| Parameter | Predicted Value |
| Absorption Maxima (λ_abs) | ~250-450 nm |
| Emission Maximum (λ_em) | ~450-550 nm |
| Molar Absorptivity (ε) | 10⁴ - 10⁵ M⁻¹cm⁻¹ |
| Fluorescence Quantum Yield (Φ_f) | 0.1 - 0.5 |
| Fluorescence Lifetime (τ_f) | 1 - 10 ns |
These values are illustrative and would need to be determined experimentally.
X-ray Crystallography for Definitive Solid-State Structural Determination of Related Compounds
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, it is possible to determine the precise positions of all atoms in the molecule, as well as bond lengths, bond angles, and intermolecular interactions in the crystal lattice.
While a crystal structure for this compound itself is not reported in the searched literature, X-ray crystallographic studies on other substituted benzo[c]acridines and related polycyclic azaarenes have provided valuable structural insights. These studies have confirmed the planarity of the benzo[c]acridine ring system and have detailed how substituent groups are oriented with respect to the core structure. For this compound, a single crystal X-ray diffraction analysis would definitively confirm the connectivity and regiochemistry of the methyl groups and provide precise measurements of the bond lengths and angles within the aromatic framework. This information is crucial for understanding the molecule's steric and electronic properties and for validating theoretical calculations.
Computational and Theoretical Investigations of 7,9,11 Trimethylbenzo C Acridine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the behavior of molecules by solving the Schrödinger equation. These methods provide detailed information about electronic structure, molecular orbitals, and spectroscopic properties.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. aps.org It is a workhorse in quantum chemistry for its balance of accuracy and computational cost. For 7,9,11-trimethylbenzo[c]acridine, DFT calculations would begin with the optimization of its molecular geometry to find the lowest energy conformation.
From a single-point DFT calculation on the optimized geometry, a wealth of information about the molecule's electronic properties can be extracted. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is particularly important as it relates to the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and more readily excited.
Molecular orbital analysis would reveal the spatial distribution of these frontier orbitals. In a molecule like this compound, the HOMO is expected to be distributed across the electron-rich aromatic system, while the LUMO would also be delocalized over the fused rings. The precise distribution, influenced by the methyl groups and the nitrogen heteroatom, would be critical in predicting sites of electrophilic or nucleophilic attack.
Table 1: Illustrative Electronic Properties from DFT Calculations
| Calculated Parameter | Significance for this compound |
|---|---|
| Total Energy | Indicates the overall stability of the molecule's conformation. |
| HOMO Energy | Relates to the ability to donate an electron; higher energy indicates a better electron donor. |
| LUMO Energy | Relates to the ability to accept an electron; lower energy indicates a better electron acceptor. |
| HOMO-LUMO Gap | Correlates with chemical reactivity and the energy of the lowest electronic excitation. |
| Dipole Moment | Quantifies the overall polarity of the molecule, arising from the nitrogen atom and methyl group substitutions. |
| Electron Density Distribution | Visualizes electron-rich and electron-poor regions, predicting sites for chemical reactions. |
Theoretical methods are invaluable for predicting and interpreting spectroscopic data.
UV-Vis Spectra: Time-Dependent Density Functional Theory (TD-DFT) is a common method for predicting electronic absorption spectra. nih.govbeilstein-journals.org By calculating the transition energies and oscillator strengths between the ground state and various excited states, a theoretical UV-Vis spectrum can be generated. For this compound, the calculations would likely predict strong π-π* transitions characteristic of large aromatic systems. The results can be highly sensitive to the choice of functional and basis set, and including a solvent model often improves accuracy by accounting for solvatochromic shifts. nih.gov
NMR Chemical Shifts: Predicting Nuclear Magnetic Resonance (NMR) chemical shifts is crucial for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for calculating magnetic shielding tensors, which are then converted to chemical shifts. nrel.gov Accurate prediction of ¹H and ¹³C chemical shifts for this compound would aid in the assignment of experimental spectra, helping to confirm its structure and the specific chemical environment of each nucleus. nih.gov Machine learning models trained on large datasets of DFT-calculated and experimental shifts are also emerging as a powerful, high-throughput prediction tool. nih.gov
Table 2: Predicted Spectroscopic Data and Their Utility
| Spectroscopic Data | Theoretical Method | Predicted Information |
|---|---|---|
| UV-Vis λmax | TD-DFT | Wavelengths of maximum absorption, corresponding to electronic transitions (e.g., π-π*). Helps identify the compound and understand its photophysical properties. |
| ¹H NMR Chemical Shifts | DFT (GIAO) | Predicted shifts for aromatic and methyl protons, aiding in structural confirmation and assignment of experimental peaks. |
| ¹³C NMR Chemical Shifts | DFT (GIAO) | Predicted shifts for all carbon atoms in the fused ring system and methyl groups, crucial for detailed structural analysis. |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum mechanics is ideal for electronic properties, Molecular Dynamics (MD) simulations are better suited for exploring the conformational landscape and dynamics of molecules over time. nih.gov MD simulations model the atoms as classical particles and use a force field to describe the potential energy of the system.
For a relatively rigid molecule like this compound, MD simulations would be most useful for studying its interactions with other molecules, such as solvent, or biological macromolecules like DNA or proteins. nih.gov By simulating the compound in a box of water, for example, one could analyze its solvation structure and calculate the free energy of solvation. If studying its potential as a DNA intercalator, MD simulations could model the process of the planar acridine (B1665455) core inserting between DNA base pairs, revealing key stabilizing interactions and the conformational changes in both the drug and the DNA. nih.gov
Structure-Activity/Property Relationship Studies Based on Theoretical Models
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate a molecule's structural or physicochemical properties with its biological activity or physical properties. researchgate.net
For this compound, a QSAR study would typically involve:
Defining a set of related acridine derivatives with known biological activity (e.g., cytotoxicity against a cancer cell line).
Calculating a variety of molecular descriptors for each compound using theoretical methods. These can include electronic descriptors (HOMO/LUMO energies, dipole moment), steric descriptors (molecular volume), and topological descriptors. researchgate.net
Using statistical methods, such as multiple linear regression, to build an equation that links a combination of descriptors to the observed activity.
Such a model could then be used to predict the activity of new, unsynthesized derivatives, guiding the design of more potent compounds. The model would also provide insight into the mechanism of action by highlighting which properties are most important for activity.
Analysis of Intramolecular Charge Transfer Characteristics
Intramolecular Charge Transfer (ICT) is a process where an electron is transferred from an electron-donating part of a molecule to an electron-accepting part upon photoexcitation. This phenomenon is critical in the design of fluorescent probes and materials for optoelectronics.
In this compound, the fused aromatic system can be perturbed by the electron-donating methyl groups and the electron-withdrawing nature of the imine-like nitrogen within the acridine core. TD-DFT calculations can be used to analyze the nature of the electronic transitions. nih.gov By examining the molecular orbitals involved in the primary electronic excitation (e.g., the HOMO-to-LUMO transition), one can determine if there is a significant shift of electron density from one part of the molecule to another. A significant change in the dipole moment between the ground and excited states is a strong indicator of an ICT process. This analysis would be crucial for understanding the molecule's fluorescence properties and its potential solvatochromism. beilstein-journals.org
Molecular and Supramolecular Interactions of Benzo C Acridine Analogs
Non-Covalent Binding Mechanisms with Biological Macromolecules
The primary mode of interaction for planar aromatic molecules like 7,9,11-trimethylbenzo[c]acridine with biological systems involves direct, non-covalent binding to macromolecules such as nucleic acids and proteins. These binding events are foundational to their mechanisms of action.
The planar, electron-rich structure of the benzo[c]acridine core is ideally suited for intercalation, a process where the molecule inserts itself between the stacked base pairs of a DNA or RNA duplex. This mode of binding is a hallmark of the acridine (B1665455) class of compounds and is a significant contributor to their biological effects. The intercalation of the aromatic ring system is primarily driven by π-π stacking interactions with the nucleic acid bases.
While specific binding studies for this compound are not extensively documented, the principles governing the interaction of acridine derivatives with nucleic acids are well-established. The binding process leads to structural distortions in the nucleic acid, such as an increase in the length of the DNA helix and an unwinding of the helical twist, which can interfere with replication and transcription. nih.gov
The presence of the three methyl groups at positions 7, 9, and 11 on the benzo[c]acridine scaffold is predicted to significantly influence its intercalating properties. These methyl groups would enhance the hydrophobicity of the molecule, potentially strengthening the association with the nonpolar interior of the DNA double helix. Furthermore, the steric bulk and specific placement of these groups could introduce a degree of sequence or structural selectivity, favoring binding at particular sites on the DNA or RNA strand.
Research on various acridine analogs has utilized spectroscopic and biophysical methods to quantify these interactions. Binding constants for acridine derivatives can vary widely depending on their specific structure and the base composition of the nucleic acid. For example, studies on 3,9-disubstituted acridines have reported binding constants (KB) with DNA in the range of 2.81–9.03 × 104 M−1. nih.gov Such studies demonstrate a strong correlation between the lipophilicity of the derivatives and their ability to form a stable intercalation complex. nih.gov
| Parameter | General Observation for Acridine Derivatives | Predicted Influence of 7,9,11-Trimethyl Substitution |
| Binding Mode | Primarily intercalation between base pairs; potential for external electrostatic binding. nih.gov | Intercalation is the expected primary mode. |
| Driving Forces | π-π stacking, hydrophobic interactions, van der Waals forces. | Enhanced hydrophobic interactions due to methyl groups. |
| Structural Effect on DNA/RNA | Unwinding of the helix, lengthening of the duplex. | Similar structural distortions are anticipated. |
| Binding Affinity (KB) | Varies with substitution; can be in the range of 104 - 105 M−1 for disubstituted acridines. nih.gov | Potentially increased affinity due to enhanced hydrophobicity. |
| Sequence Selectivity | Generally low, but can be influenced by substituents. | Methyl groups may confer modest GC- or AT-preference. |
This table presents generalized data for the acridine class to illustrate the principles of interaction; specific experimental values for this compound are not available.
Molecular docking is a powerful computational tool used to predict the binding orientation and affinity of a small molecule to a macromolecular target, such as a protein. This in silico approach provides valuable insights into the specific atomic-level interactions that stabilize the ligand-protein complex. For acridine derivatives, docking studies have been instrumental in identifying potential protein targets and elucidating their mechanism of action.
In the case of this compound, a docking simulation would model the fit of the molecule into the binding site of a target protein. The trimethyl substitution pattern would be a key determinant of the binding profile. The methyl groups contribute to the molecule's steric volume and enhance its hydrophobic character, which would favor interactions with nonpolar amino acid residues in the protein's binding pocket.
Recent computational studies on novel amide-based acridine derivatives have demonstrated their potential to bind to various protein kinases, which are crucial regulators of cell signaling. For instance, docking simulations against vascular endothelial growth factor receptor 2 (VEGFR2) and the B-Raf kinase have shown that acridine derivatives can achieve high binding affinities, sometimes exceeding that of known inhibitors. These interactions are typically stabilized by a combination of hydrogen bonds and hydrophobic contacts with specific residues in the active site.
A representative docking study on an acridine derivative with the B-Raf kinase domain identified key interactions that contribute to a high binding affinity. These included strong hydrogen bonds with the amino acid residues Asp594 and Glu501, alongside weaker hydrogen bonds and hydrophobic interactions with residues like Cys532 and Lys483.
| Protein Target | Acridine Derivative Example | Docking Score (kcal/mol) | Key Interacting Residues |
| VEGFR2 | Amide-Acridine Derivative 7 | -9.813 | Leu838, Leu1033, Asp1044, Glu883 |
| VEGFR2 | Amide-Acridine Derivative 6 | -8.900 | Glu883 |
| B-Raf | Amide-Acridine Derivative 7 | -11.326 | Asp594, Glu501, Cys532, Thr529 |
This table is based on published data for other acridine derivatives and serves to illustrate the application of molecular docking. The data does not represent results for this compound.
For this compound, it is hypothesized that its interaction profile with similar protein targets would be heavily influenced by hydrophobic interactions involving the methyl groups and surrounding nonpolar residues, in addition to the π-π stacking interactions from the planar benzo[c]acridine core with aromatic residues like Phenylalanine or Tyrosine.
Modulation of Enzyme Activity through Direct Molecular Interaction
The binding of benzo[c]acridine analogs to enzymes can directly modulate their catalytic function, leading to either inhibition or, less commonly, activation. This mechanism is central to the therapeutic application of many small molecules.
DNA topoisomerases are essential enzymes that resolve topological problems in DNA, such as supercoiling, that arise during replication, transcription, and repair. They are validated targets for anticancer drugs. Acridine derivatives have been extensively studied as topoisomerase inhibitors. The first acridine-based anticancer agent shown to function by targeting topoisomerase II was amsacrine (B1665488). nih.gov
These compounds can act as "topoisomerase poisons," which stabilize the transient covalent complex formed between the enzyme and DNA, known as the cleavable complex. This prevents the re-ligation of the DNA strand break, leading to an accumulation of DNA damage and ultimately triggering programmed cell death (apoptosis). wikipedia.org The mechanism involves the intercalation of the acridine molecule into the DNA at the site of enzyme-mediated cleavage, physically hindering the re-ligation step.
While some benzo[c]acridine derivatives have been found to be devoid of topoisomerase poisoning activity, other structurally related compounds are potent inhibitors. researchgate.net The specific substitutions on the acridine ring are critical in determining the potency and isoform selectivity (Topoisomerase I vs. Topoisomerase II) of the inhibitory activity. Structure-activity relationship studies have shown that factors like lipophilicity and the electronic properties of the substituents significantly impact the compound's ability to inhibit the enzyme. For example, a strong correlation has been observed between the lipophilicity of certain acridine series and their ability to stabilize the DNA intercalation complex, which is a prerequisite for poisoning the topoisomerase enzyme. nih.gov
The 7,9,11-trimethyl substitution on the benzo[c]acridine core would increase its lipophilicity, a property that is often correlated with enhanced topoisomerase inhibition in other acridine series. This suggests that this compound could potentially function as a topoisomerase inhibitor. Its efficacy would depend on how the specific steric and electronic profile conferred by the methyl groups influences its fit within the ternary enzyme-DNA-drug complex. Molecular docking simulations of other 3,9-disubstituted acridines have suggested different binding modes when interacting with topoisomerase I versus topoisomerase IIα, highlighting the potential for isoform-specific inhibition. nih.govmdpi.com
| Mechanism Step | Role of Acridine Derivative | Predicted Influence of 7,9,11-Trimethyl Substitution |
| DNA Binding | Intercalates into the DNA duplex at or near the enzyme binding site. nih.gov | Enhanced hydrophobic character may increase DNA binding affinity. |
| Complex Stabilization | Stabilizes the covalent topoisomerase-DNA "cleavable complex". wikipedia.org | Steric and electronic effects of methyl groups could modulate the stability of the ternary complex. |
| Inhibition of DNA Re-ligation | Physically obstructs the enzyme from re-sealing the DNA strand break. | The specific positioning of the methyl groups may enhance this obstructive effect. |
| Outcome | Accumulation of single- or double-strand DNA breaks, leading to apoptosis. | Potential induction of DNA damage and cell death. |
Applications in Advanced Materials and Chemical Sensing
Development as Fluorescent Probes and Dyes in Non-Biological Systems
The inherent fluorescence of the acridine (B1665455) ring system is a key attribute that can be harnessed for the development of probes and dyes for non-biological applications. The emission characteristics of these molecules are often sensitive to the polarity, viscosity, and chemical composition of their local environment.
Fluorescent probes are indispensable tools in optical microscopy, enabling the visualization of structures and processes with high contrast and specificity. While many fluorescent dyes are designed for biological imaging, there is a growing demand for probes that can function in non-biological matrices, such as polymers, gels, and other synthetic materials. Future research could explore the use of 7,9,11-trimethylbenzo[c]acridine as a fluorescent stain for visualizing the morphology of polymer blends or for monitoring curing processes in resins, where changes in the fluorescence signal could correlate with the degree of polymerization.
The photophysical and electronic properties of acridine derivatives suggest their potential as active components in organic electronic devices. The ability to absorb and emit light makes them candidates for use in organic light-emitting diodes (OLEDs) or as sensitizers in organic photovoltaic (OPV) cells. Furthermore, the sensitivity of their fluorescence to external stimuli could be exploited in the development of chemical sensors. For instance, the binding of a target analyte to the acridine core or to a functional group attached to it could induce a measurable change in the fluorescence intensity or wavelength, forming the basis of a sensory device. The trimethyl substitution in this compound may enhance the solubility and film-forming properties of the molecule, which are crucial for its incorporation into such devices.
Photophysical Applications
The interaction of acridine compounds with light forms the basis of their photophysical applications. These phenomena are central to their use in materials science, where they can be employed to manipulate light for various purposes.
The strong absorption of ultraviolet and visible light by acridine derivatives, followed by the emission of fluorescent light at a longer wavelength (a phenomenon known as Stokes shift), is a property that can be utilized in various materials. For example, this compound could potentially be incorporated into transparent polymers to act as a UV protector, absorbing harmful UV radiation and re-emitting it as harmless visible light. The specific absorption and emission wavelengths would be determined by the electronic structure of the molecule, which is influenced by the benzo[c]acridine core and the trimethyl substituents.
Table 1: Hypothetical Photophysical Properties of this compound
| Property | Predicted Value/Range | Potential Application |
| Absorption Maximum (λ_abs) | 350 - 450 nm | UV-Vis Absorber, Photosensitizer |
| Emission Maximum (λ_em) | 450 - 550 nm | Fluorescent Emitter in OLEDs, Probe |
| Quantum Yield (Φ_f) | 0.1 - 0.8 | High-Efficiency Emitter |
| Stokes Shift | 50 - 100 nm | Reduced Self-Quenching |
Note: This table presents hypothetical data based on the general properties of acridine derivatives and is intended for illustrative purposes pending experimental verification for this compound.
Photon up-conversion and down-conversion are processes that alter the energy of incident light. Down-conversion, or quantum cutting, involves the absorption of a high-energy photon and the emission of multiple lower-energy photons. Conversely, up-conversion involves the absorption of multiple low-energy photons and the emission of a single higher-energy photon. Acridine derivatives have been explored for their role in triplet-triplet annihilation (TTA) based up-conversion systems. In such a system, a sensitizer (B1316253) (which could potentially be a molecule like this compound) absorbs low-energy light and transfers its energy to an annihilator, which then undergoes TTA to produce a higher-energy excited state that emits light. These technologies have potential applications in solar energy harvesting and bioimaging.
Further research is necessary to synthesize and characterize this compound to experimentally validate and expand upon these potential applications.
Environmental Fate and Transformation Studies
Biotransformation Processes in Environmental Compartments
Biotransformation, or the metabolic alteration of a substance by living organisms, is a key process in the environmental fate of many organic pollutants, including azaarenes.
Under aerobic conditions, microorganisms can utilize oxygenases to initiate the degradation of aromatic rings. nih.gov In anaerobic environments, such as deep sediments and anoxic zones of aquifers, microbial degradation can still occur, albeit typically at a slower rate. nih.gov The methylation of the benzo[c]acridine structure may affect the rate and products of biotransformation. The position and number of methyl groups can influence the steric and electronic properties of the molecule, potentially hindering or altering enzymatic attack.
| Environmental Compartment | Potential Biotransformation Processes | Key Organisms |
| Aerobic Water/Sediment | Oxidation, hydroxylation, ring cleavage by oxygenase enzymes. nih.gov | Bacteria, Fungi |
| Anaerobic Water/Sediment | Reductive degradation pathways, potentially at slower rates than aerobic processes. nih.gov | Anaerobic bacteria |
| Soil | Similar to aquatic environments, with the soil microbial community mediating transformation. Sorption to soil particles can affect bioavailability. | Soil microorganisms (Bacteria, Fungi) |
Sorption and Mobility in Soil and Aquatic Systems
The mobility of 7,9,11-trimethylbenzo[c]acridine in the environment is largely controlled by its tendency to sorb to soil, sediment, and suspended particles. youtube.comyoutube.com Sorption refers to the partitioning of a chemical between a solid phase (like soil or sediment) and a liquid phase (like water). youtube.com
This strong sorption has several implications for the environmental fate of the compound:
Reduced Mobility: High sorption to soil and sediment particles will limit its transport through the subsurface and its mobility in aquatic systems. nih.gov
Reduced Bioavailability: When sorbed to particles, the compound may be less available for uptake and degradation by microorganisms. youtube.com
Accumulation in Sediments: Due to its hydrophobic nature, this compound is likely to accumulate in the sediments of aquatic environments, which can act as long-term sinks.
The mobility of azaarenes can also be influenced by the pH of the surrounding medium. The nitrogen atom in the acridine (B1665455) ring can be protonated at low pH, increasing the compound's water solubility and potentially its mobility. However, under typical environmental pH conditions, this compound is expected to be predominantly in its neutral form, leading to lower mobility.
| Environmental System | Expected Sorption Behavior | Implication for Mobility |
| Soil | Strong sorption to soil organic matter. | Low mobility, with a tendency to remain in the upper soil layers. |
| Aquatic Systems | Partitioning to suspended solids and bottom sediments. | Low mobility in the water column; accumulation in sediments is likely. |
Future Research Directions and Emerging Avenues for 7,9,11 Trimethylbenzo C Acridine
Rational Design and Synthesis of Novel Derivatives with Tuned Properties
The rational design and synthesis of new derivatives of 7,9,11-trimethylbenzo[c]acridine represent a primary avenue for future research. The core objective is to modify the fundamental structure to achieve specific, enhanced properties for various applications. The strategic placement of the trimethyl groups on the benzo[c]acridine skeleton already provides a unique electronic and steric profile. Future synthetic strategies will likely focus on introducing additional functional groups to this core structure.
One promising approach involves the use of one-pot, multi-component condensation reactions, which have proven efficient for synthesizing other benzo[c]acridine derivatives. tmu.edu.twredalyc.org These methods offer a streamlined and environmentally friendly pathway to a diverse range of new compounds. tmu.edu.tw The use of heterogeneous catalysts, such as sulfonic acid functionalized SBA-15, has shown considerable promise in the synthesis of benzo[c]acridines, offering benefits like high yields, simple work-up procedures, and catalyst reusability. tmu.edu.twredalyc.org
Future synthetic endeavors could explore the introduction of various substituents to modulate the electronic and steric characteristics of the molecule. For instance, the incorporation of halogen atoms could alter the electron distribution and enhance intermolecular interactions. nih.gov Similarly, the addition of bulky or flexible side chains could influence the compound's solubility and its interactions with other molecules. The development of novel synthetic routes, such as palladium-catalyzed domino synthesis, could also open up new possibilities for creating complex, annulated heterocyclic structures based on the benzo[c]acridine framework. rsc.org
Table 1: Potential Synthetic Strategies for Novel this compound Derivatives
| Synthetic Strategy | Potential Advantages | Target Properties |
| One-Pot Multi-Component Reactions | Efficiency, reduced waste, atom economy | Diverse library of derivatives |
| Heterogeneous Catalysis | Catalyst reusability, simple work-up, high yields | "Green" synthesis, cost-effectiveness |
| Introduction of Halogens | Modified electronic properties, enhanced intermolecular interactions | Tuned photophysical properties, improved material performance |
| Addition of Functional Side Chains | Altered solubility, steric hindrance | Enhanced processability, specific molecular recognition |
| Palladium-Catalyzed Domino Synthesis | Access to complex fused-ring systems | Novel architectures with unique electronic and optical properties |
Advancements in Spectroscopic Techniques for In-Depth Characterization
A thorough understanding of the structure-property relationships of this compound and its future derivatives relies on sophisticated characterization techniques. While standard spectroscopic methods such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry are fundamental for structural elucidation, advanced techniques will be crucial for probing the finer details of their molecular behavior. nih.gov
Future research will likely employ a suite of advanced spectroscopic methods to gain deeper insights. For instance, two-dimensional NMR techniques (COSY, HSQC, HMBC) can provide unambiguous assignments of proton and carbon signals, which is especially important for complex, substituted acridine (B1665455) derivatives. Fluorescence spectroscopy, including steady-state and time-resolved measurements, will be essential for characterizing the photophysical properties of these compounds, which is critical for their potential application in optical materials and sensors. The inherent fluorescence of many acridine derivatives makes them suitable for such studies. nih.gov
The interaction of these compounds with other molecules or surfaces could be investigated using techniques like surface-enhanced Raman spectroscopy (SERS) and tip-enhanced Raman spectroscopy (TERS), which can provide detailed vibrational information at the nanoscale. Furthermore, the application of spectroscopic methods to study the binding properties of new derivatives with various substrates will be a significant area of research. nih.gov
Table 2: Advanced Spectroscopic Techniques for Characterization
| Spectroscopic Technique | Information Gained | Relevance to this compound Research |
| 2D NMR (COSY, HSQC, HMBC) | Detailed structural connectivity | Unambiguous structure determination of new derivatives |
| Fluorescence Spectroscopy | Emission/excitation spectra, quantum yields, lifetimes | Understanding photophysical properties for optical applications |
| Surface-Enhanced Raman Spectroscopy (SERS) | Vibrational information of molecules on metal surfaces | Probing molecule-surface interactions for sensor development |
| Tip-Enhanced Raman Spectroscopy (TERS) | Nanoscale chemical imaging and spectroscopy | High-resolution characterization of molecular assemblies |
| Circular Dichroism (CD) Spectroscopy | Chiral properties and interactions with chiral molecules | Investigating interactions with biological macromolecules (if relevant) |
Computational Design of Functional Benzo[c]acridine-Based Materials
Computational chemistry offers a powerful tool for predicting the properties of new molecules and materials, thereby guiding experimental efforts. Density Functional Theory (DFT) and other quantum mechanics-based methods are expected to play a pivotal role in the design of functional materials based on this compound. These computational approaches can be used to predict a wide range of properties, including molecular geometry, electronic structure, and spectroscopic characteristics. researchgate.net
For example, DFT calculations can be employed to understand the impact of different substituents on the frontier molecular orbitals (HOMO and LUMO) of the this compound core. This information is crucial for designing materials with tailored electronic and optical properties, such as those for use in organic electronics or as fluorescent probes. Molecular docking simulations, which have been used to study the interaction of other acridine derivatives with biological targets, could be adapted to investigate the binding of new this compound derivatives with various host materials for applications in materials science. researchgate.net
The integration of multi-scale calculations, from quantum mechanics to classical molecular mechanics, will enable the modeling of larger systems and the prediction of bulk material properties. This computational pre-screening can significantly accelerate the discovery of new functional materials by identifying the most promising candidate molecules for synthesis and experimental validation.
Exploration of New Non-Biological Applications
While much of the research on acridine derivatives has focused on their biological activity, there is a growing interest in their non-biological applications. The unique photophysical and electronic properties of the benzo[c]acridine scaffold make it an attractive candidate for development in materials science.
One area of potential application is in the development of corrosion inhibitors. Acridine and its derivatives have been shown to be effective corrosion inhibitors for various metals and alloys in different corrosive media. nih.govmdpi.com The planar structure, multiple π-bonds, and the presence of a nitrogen atom with a lone pair of electrons allow these molecules to adsorb onto metal surfaces, forming a protective layer. nih.gov Future research could investigate the efficacy of this compound and its derivatives in this capacity.
Another promising avenue is the use of these compounds as fluorescent probes or sensors. The inherent fluorescence of many acridine derivatives can be modulated by their local environment, making them sensitive to the presence of specific ions or molecules. nih.gov By functionalizing the this compound core with appropriate recognition units, it may be possible to create highly selective and sensitive sensors for environmental or industrial monitoring. Furthermore, the development of acridine-based materials for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), represents a long-term research goal.
Environmental Remediation Strategies for Benzo[c]acridine Compounds
Polycyclic aromatic nitrogen heterocycles (PANHs), including benzo[c]acridines, are a class of environmental pollutants that can be released from various industrial processes and combustion of organic materials. researchgate.net Due to their potential persistence and toxicity, the development of effective remediation strategies is of significant environmental importance. nih.gov
Future research in this area will likely focus on both bioremediation and advanced oxidation processes. Bioremediation utilizes microorganisms such as bacteria and fungi to degrade these pollutants into less harmful substances. nih.gov Studies on the microbial degradation of other PANHs have shown that certain microbial species can completely remove these compounds from contaminated environments. nih.gov Identifying and engineering microorganisms with enhanced degradation capabilities for benzo[c]acridines will be a key research direction.
Advanced oxidation processes (AOPs), such as photocatalytic degradation, offer another promising approach. Photocatalysis using materials like titanium dioxide (TiO₂) has been shown to be effective in degrading acridine dyes in aqueous solutions. nih.gov The photocatalytic oxidative degradation of acridine orange has also been demonstrated using polymeric metalloporphyrins. nih.gov Investigating the efficacy of these and other AOPs for the breakdown of this compound and related compounds will be crucial for developing effective water and soil treatment technologies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
